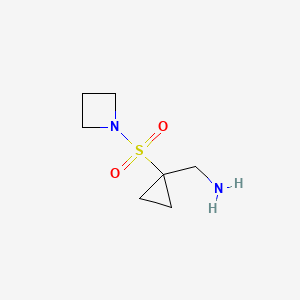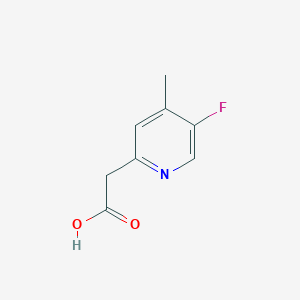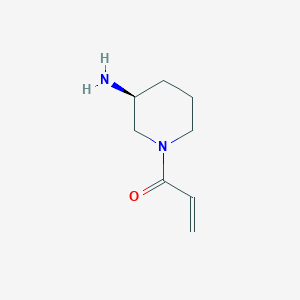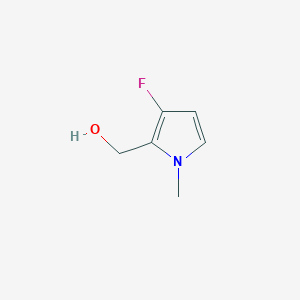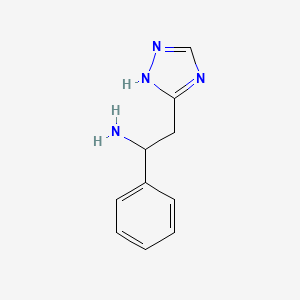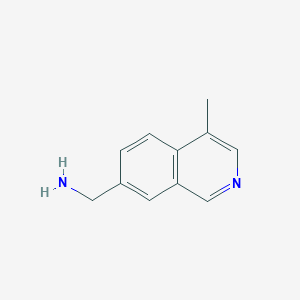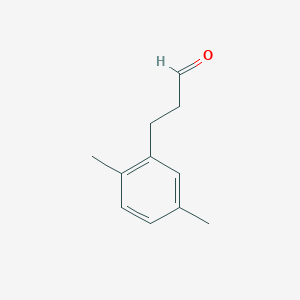![molecular formula C9H8BrNOS B15226521 2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
2-Bromo-7-ethoxybenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-ethoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromine atom at the second position and an ethoxy group at the seventh position on the benzo[d]thiazole ring, making it a unique and valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-ethoxybenzo[d]thiazole typically involves the bromination of 7-ethoxybenzo[d]thiazole. One common method is the reaction of 7-ethoxybenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-ethoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-ethoxybenzo[d]thiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a probe for studying biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-ethoxybenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine and ethoxy groups can enhance its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-7-methoxybenzo[d]thiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-7-ethoxybenzo[d]thiazole: Similar structure but with a chlorine atom instead of a bromine atom.
7-Ethoxybenzo[d]thiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-7-ethoxybenzo[d]thiazole is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and biological activity. The bromine atom allows for versatile substitution reactions, while the ethoxy group can enhance solubility and binding interactions in biological systems.
Eigenschaften
Molekularformel |
C9H8BrNOS |
|---|---|
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
2-bromo-7-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-2-12-7-5-3-4-6-8(7)13-9(10)11-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZFUDNEWWSSUDKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1SC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
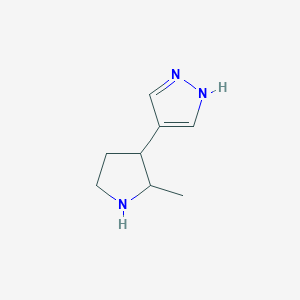
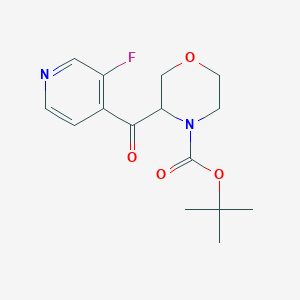
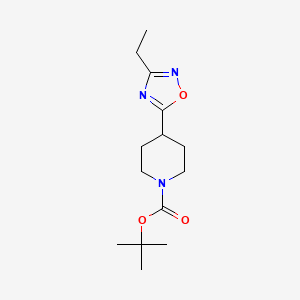

acetic acid](/img/structure/B15226464.png)
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
